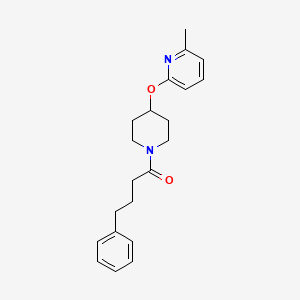

1-(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)-4-phenylbutan-1-one

Description

1-(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)-4-phenylbutan-1-one is a synthetic organic compound featuring a piperidine ring substituted with a 6-methylpyridin-2-yloxy group at the 4-position and a phenylbutan-1-one moiety.

Properties

IUPAC Name |

1-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]-4-phenylbutan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O2/c1-17-7-5-11-20(22-17)25-19-13-15-23(16-14-19)21(24)12-6-10-18-8-3-2-4-9-18/h2-5,7-9,11,19H,6,10,12-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHIWDKUJEZPHER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)CCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)-4-phenylbutan-1-one is a synthetic organic compound that has garnered attention in medicinal chemistry due to its complex structure and potential pharmacological applications. Characterized by a piperidine ring, a pyridine moiety, and a ketone functional group, this compound may exhibit significant biological activity, particularly in neuropharmacology.

The molecular formula of this compound is with a molecular weight of approximately 338.451 g/mol. The structural complexity suggests potential interactions with various biological targets, making it a candidate for further pharmacological exploration.

Preliminary studies indicate that the compound may interact with neurotransmitter systems, potentially influencing dopaminergic and serotonergic pathways. Such interactions could be relevant for conditions like depression and anxiety disorders, where these neurotransmitters play crucial roles.

Potential Mechanisms Include:

- Dopamine Receptor Modulation : The piperidine and pyridine components may facilitate binding to dopamine receptors, which are critical in mood regulation and cognitive function.

- Serotonin Receptor Interaction : Given the structural similarities to other psychoactive compounds, this compound might also affect serotonin receptors, contributing to its potential antidepressant effects.

Biological Activity

Research findings suggest that this compound exhibits various biological activities:

| Activity | Description |

|---|---|

| Neuroprotective Effects | May protect neurons from oxidative stress, potentially useful in neurodegenerative diseases. |

| Antidepressant Properties | Preliminary evidence suggests mood-enhancing effects in animal models. |

| Anxiolytic Effects | Potential to reduce anxiety-like behaviors in preclinical studies. |

Case Studies

While comprehensive clinical data on this specific compound is limited, several studies involving related compounds provide insights into its potential effects:

- Study on Dopaminergic Activity : A study demonstrated that similar piperidine derivatives showed increased dopamine release in rat models, suggesting that this compound could have comparable effects .

- Neuroprotective Research : Research on related compounds indicated significant neuroprotective effects against glutamate-induced toxicity in neuronal cultures, hinting at the possible protective role of this compound against neurodegeneration.

- Behavioral Studies : In behavioral assays, compounds with similar structures displayed anxiolytic effects, leading to reduced stress responses in animal models .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The 6-methylpyridin-2-yloxy group in the target compound introduces steric bulk and moderate electron-donating properties compared to the thiophene in MK89 or the trifluoromethyl group in MK43. This may influence binding to hydrophobic pockets in biological targets .

- Synthetic Efficiency : The target compound’s synthesis likely follows a similar pathway to MK89 (HOBt/TBTU-mediated coupling), suggesting comparable yields (~98%) under optimized conditions .

- Pharmacological Implications : Analogues like MK45 exhibit enhanced potency due to halogenated pyridine substituents, whereas the target’s methylpyridinyloxy group may balance lipophilicity and metabolic stability .

Physicochemical and Pharmacokinetic Properties

- Metabolic Stability : The methyl group on the pyridine ring may mitigate oxidative metabolism compared to tert-butyl or trifluoromethyl groups in other analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.